ULK-101

説明

ULK-101は、オートファジー経路において重要な役割を果たす酵素、Unc-51-like kinase 1(ULK1)の強力かつ選択的な阻害剤です。オートファジーは、細胞の生存を促進するために、ストレス条件下で細胞成分を分解して再利用する細胞内リサイクルプロセスです。 This compoundは、他の阻害剤と比較して、改善された効力と選択性を示しており、ULK1とオートファジーの機能を研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件

ULK-101の合成には、重要な中間体の形成とそれに続く反応を含む、複数のステップが含まれます温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を確保するために最適化されています .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、反応のスケールアップ、反応条件の最適化、および一貫した品質管理の確保が含まれます。 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術は、最終生成物の品質と純度を確認するために使用されます .

化学反応の分析

反応の種類

ULK-101は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、this compound分子に異なる官能基を導入することができ、その選択性と効力に影響を与えます.

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .

形成される主な生成物

This compoundの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、異なる官能基を持つthis compoundの改変バージョンが含まれ、生物活性に変化が生じることがあります .

科学研究への応用

This compoundは、次のような幅広い科学研究用途があります。

化学: this compoundは、ULK1の機能とそのオートファジーにおける役割を研究するための分子ツールとして使用されます。

生物学: 生物学的研究では、this compoundは、特にストレス条件への反応において、オートファジーのメカニズムとその細胞生存への影響を調査するために使用されます.

医学: this compoundは、オートファジーを阻害することにより、癌細胞を栄養ストレスに対して感受性にするため、癌研究において潜在的な可能性を示しています。 .

産業: 製薬業界では、this compoundは、創薬と開発において、新しい治療標的を特定し、潜在的な治療の有効性を評価するために使用されます.

科学的研究の応用

ULK-101: A Potent and Selective ULK1 Inhibitor and Its Applications in Scientific Research

Introduction

this compound is a small molecule inhibitor known for its potency and selectivity against Unc-51-like autophagy-activating kinase 1 (ULK1) . ULK1 is a crucial enzyme in the regulation of autophagy, a cellular process where cells recycle nutrients and energy under stress . Given the role of autophagy in cancer cell survival and tumor progression, ULK1 has become a potential target for cancer treatment strategies . this compound has demonstrated superior potency and selectivity compared to other ULK1 inhibitors, making it a valuable tool for studying autophagy and its therapeutic potential .

Mechanism of Action

this compound functions by suppressing autophagy induction and autophagic flux in response to various stimuli . It has been shown to block autophagy induction and suppress autophagic flux both constitutively and in response to starvation and mTOR inhibition . Molecular dynamics simulations suggest that this compound binds to the ULK2 kinase domain, interacting through hydrogen bonds with key amino acids such as Cys-88 and Lys-39 . This interaction positions this compound further from the ULK2 gatekeeper (Met-85) compared to other ULK2 inhibitors, potentially reducing its sensitivity to gatekeeper mutations .

Scientific Research Applications

This compound has a variety of applications in scientific research, particularly in cancer research:

- Autophagy Inhibition : this compound is used to inhibit autophagy in cancer cells, which is a cellular recycling process that promotes survival and tumor progression . By targeting ULK1, a key regulator of autophagy, this compound effectively blocks the autophagic process .

- Sensitization of Cancer Cells to Nutrient Stress : Research indicates that this compound can sensitize KRAS mutant lung cancer cells to nutrient stress . This is particularly relevant because cancer cells rely on autophagy to survive during nutrient withdrawal .

- Study of ULK1 Function : this compound serves as a molecular tool to investigate the cellular function of ULK1 and autophagy. Its high potency and selectivity make it suitable for interrogating the role of ULK1 in various cellular processes .

- Evaluation of Therapeutic Potential : this compound is employed to assess the therapeutic potential of autophagy inhibition at the level of the ULK1 complex and autophagy initiation .

- Understanding Binding Interactions : Molecular dynamics simulations using this compound have provided insights into the potency and selectivity of ULK1/2 small molecule inhibitors . These simulations help understand how this compound interacts with ULK1/2 at the molecular level .

Case Studies

- KRAS Mutant Lung Cancer Cells : this compound has been shown to sensitize KRAS-driven lung cancer cells to nutrient restriction, suggesting its potential in combination therapies for lung cancer .

- Clonogenic Survival Experiment : In a clonogenic survival experiment, cells treated with this compound under starvation conditions showed suppressed cell survival, highlighting the compound's effectiveness in inhibiting autophagy during nutrient withdrawal .

Data Table of ULK Inhibitors

| Compound | IC50 (ULK1) | IC50 (ULK2) | Cancer (Cell Line) | Synergistic Co-Treatment |

|---|---|---|---|---|

| SBI-0206965 | 108 nM | 711 nM | Non-small cell lung cancer, Neuroblastoma, Renal cell carcinoma, Leukemia, Breast cancer | mTOR inhibitor AZD8055, daunorubicin, doxorubicin, cisplatin, TRAIL |

| SBP-7455 | 13 nM | N/A | Triple negative breast cancer | PARP inhibitors olaparib, niraparib |

| MRT68921 | 2.9 nM | 1.1 nM | Mesothelioma, Leukemia, Ovarian cancer, Various tumors | Carboplatin and pemetrexed |

| This compound | 8.3 nM | 30 nM | Osteosarcoma, Non-small cell lung cancer | N/A |

| XST-14 | 13.6 nM | 70.9 nM | Hepatocellular carcinoma | sorafenib |

作用機序

ULK-101は、オートファジー経路における重要な酵素であるULK1の活性を選択的に阻害することで、その効果を発揮します。ULK1は、細胞成分を隔離して分解するオートファジー小胞の形成を開始する役割を担っています。 ULK1を阻害することにより、this compoundはオートファジー小胞の核形成を阻害し、オートファジーフラックスを減少させ、細胞廃棄物の蓄積と癌細胞の栄養ストレスに対する感受性の向上につながります .

類似化合物との比較

類似化合物

SBI-0206965: ULK-101と比較して、効力と選択性が低い別のULK1阻害剤.

MRT 68921: 研究で使用されているULK1阻害剤ですが、選択性と効力プロファイルが異なります.

This compoundの独自性

This compoundは、ULK1を阻害する際の優れた効力と選択性により際立っています。他の阻害剤と比較して、オートファジーをブロックし、癌細胞を栄養ストレスに対して感受性にする効果が高く示されています。 これにより、this compoundは、オートファジーを研究し、新しい治療戦略を探求するための貴重なツールとなっています .

生物活性

ULK-101 is a potent small molecule inhibitor of the Unc-51-like kinase 1 (ULK1), which plays a critical role in the regulation of autophagy, a cellular process essential for maintaining cellular homeostasis and responding to stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potency, selectivity, and potential therapeutic applications in cancer treatment.

This compound selectively inhibits ULK1 and ULK2, two serine/threonine kinases that are pivotal in the initiation of autophagy. The inhibition of these kinases disrupts the autophagic process, which is particularly beneficial in cancer cells that rely on autophagy for survival under nutrient-deprived conditions.

- Inhibition Potency :

Effects on Autophagy

Research has shown that this compound effectively suppresses both basal and induced autophagy. It blocks autophagic flux in response to various stimuli, including nutrient deprivation and mTOR inhibition.

Key Findings:

- Autophagic Flux Suppression : In U2OS cells treated with this compound, there was a significant reduction in the accumulation of LC3B-II, a marker for autophagic activity, indicating nearly complete inhibition of autophagic processes .

- Omegasome Formation : Live-cell imaging revealed that this compound treatment reduced the formation of omegasomes, which are precursors to autophagosomes, further confirming its role as an autophagy inhibitor .

Case Studies

Several studies have utilized this compound to explore its therapeutic potential in cancer models:

- KRAS Mutant Lung Cancer :

- Clonogenic Survival Assays :

Comparative Analysis with Other Inhibitors

This compound's selectivity and potency were compared with other known inhibitors such as SBI-0206965 and MRT68921:

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | ULK1/ULK2 | 8.3 / 30 | High |

| SBI-0206965 | ULK1 | ~50 | Moderate |

| MRT68921 | ULK1 | ~100 | Moderate |

This table illustrates that this compound is significantly more potent than its counterparts, making it a valuable tool for studying the role of autophagy in cancer biology.

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the binding interactions between this compound and its targets. The simulations revealed that:

- Binding Affinity : The compound binds effectively within a hydrophobic pocket in both ULK1 and ULK2 kinases, which is crucial for its inhibitory action .

- Structural Insights : The simulations indicated that specific hydrogen bonds contribute to the high-affinity interactions observed with both kinases, further supporting its selectivity .

特性

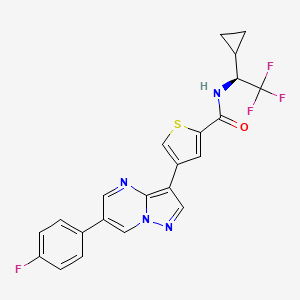

IUPAC Name |

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZRXJIYAFANHP-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。